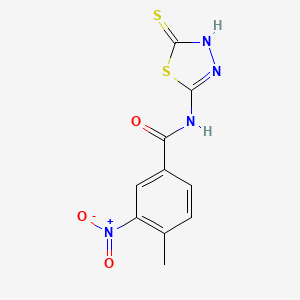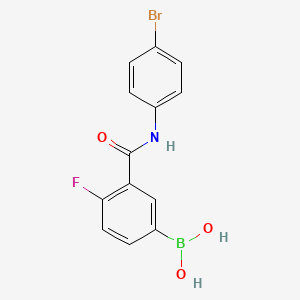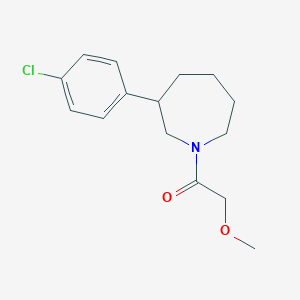
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and potential applications. This compound features a seven-membered azepane ring substituted with a 4-chlorophenyl group and a methoxyethanone moiety, making it a versatile molecule for research and industrial purposes.
准备方法
The synthesis of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azepane ring, followed by the introduction of the 4-chlorophenyl group and the methoxyethanone moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
-
Synthetic Routes
Step 1: Formation of the azepane ring through cyclization reactions.
Step 2: Introduction of the 4-chlorophenyl group via electrophilic aromatic substitution.
Step 3: Addition of the methoxyethanone group through nucleophilic substitution or esterification reactions.
-
Industrial Production Methods
- Large-scale production may involve continuous flow reactors to optimize reaction conditions and improve efficiency.
- Use of automated systems for precise control of temperature, pressure, and reactant concentrations.
化学反应分析
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the azepane nitrogen.
-
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution, but may include acids, bases, or specific catalysts.
-
Major Products
- Oxidation products include ketones and carboxylic acids.
- Reduction products primarily include alcohols.
- Substitution reactions yield various substituted derivatives depending on the reactants used.
科学研究应用
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone has a wide range of applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme interactions and inhibition.
-
Medicine
- Explored for its potential therapeutic effects in treating various diseases.
- Studied for its pharmacokinetics and pharmacodynamics.
-
Industry
- Utilized in the development of new materials and chemical products.
- Applied in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
-
Pathways Involved
- Potential pathways include those related to cell signaling, metabolism, and gene expression.
相似化合物的比较
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone: Lacks the methoxy group, leading to different reactivity and applications.
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone:
-
Uniqueness
- The presence of the methoxyethanone moiety in this compound provides unique reactivity and potential for forming novel derivatives.
- Its specific structure allows for diverse applications in various fields of research and industry.
属性
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-11-15(18)17-9-3-2-4-13(10-17)12-5-7-14(16)8-6-12/h5-8,13H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVRDTUUFDKKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
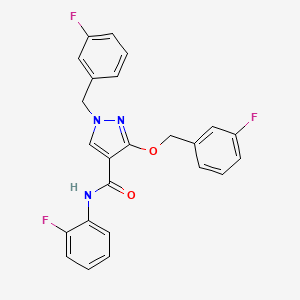
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2628618.png)
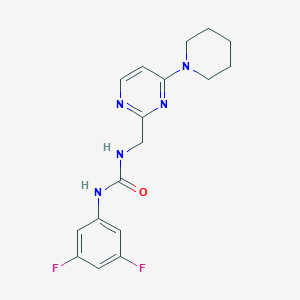
![N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE](/img/structure/B2628623.png)
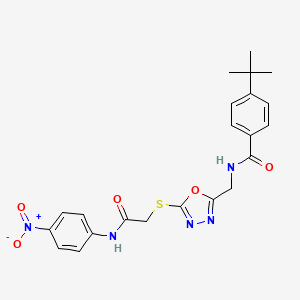


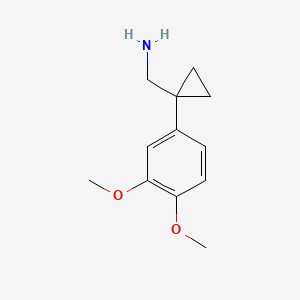
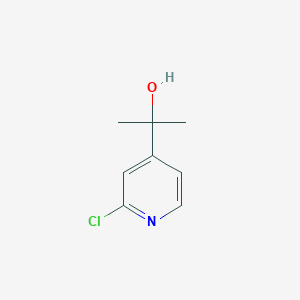
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2628632.png)
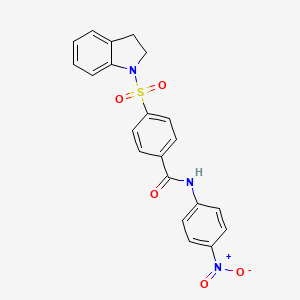
![6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2628637.png)
